molecular formula C11H17ClN2 B1471996 Cyclopentyl(pyridin-4-yl)methanamine hydrochloride CAS No. 2098087-00-2

Cyclopentyl(pyridin-4-yl)methanamine hydrochloride

Cat. No. B1471996
CAS RN: 2098087-00-2
M. Wt: 212.72 g/mol
InChI Key: CKBXDUBCODLPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(pyridin-4-yl)methanamine hydrochloride (CPMA HCl) is a cyclic amine compound that has been used in various scientific research applications. It has many biochemical and physiological effects, and is a useful tool for laboratory experiments.

Scientific Research Applications

Catalysis and Polymerization

One significant application of cyclopentyl substituted pyridine compounds is in catalysis and polymerization processes. For instance, complexes with N-cyclopentyl substituted ligands demonstrated high catalytic activity for the polymerization of methyl methacrylate (MMA), leading to polymers with significant syndiotacticity. This indicates the potential of such compounds in precise polymer synthesis, which is crucial for developing materials with specific properties (Kim et al., 2014).

Anticonvulsant Agents

In the pharmaceutical domain, novel Schiff bases of 3-aminomethyl pyridine have been synthesized and exhibited notable anticonvulsant activity. This highlights the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives as frameworks for developing new anticonvulsant drugs, offering insights into the design of compounds with enhanced efficacy and selectivity (Pandey & Srivastava, 2011).

Molecular Synthesis

The compound and its derivatives are pivotal in molecular synthesis, demonstrating versatility in forming complex molecules. For example, palladium and platinum complexes based on pyridine and other heterocyclic Schiff bases have been synthesized, characterized, and shown to possess anticancer activity. This suggests their potential application in medicinal chemistry for the development of novel anticancer agents (Mbugua et al., 2020).

Material Science and Imaging

In material science and imaging, iron(III) complexes involving pyridine derivatives have been synthesized and explored for their photocytotoxic properties and cellular imaging applications. These complexes have shown the ability to generate reactive oxygen species under red light, indicating their potential use in photodynamic therapy and cellular imaging (Basu et al., 2014).

Detection of Metal Ions

Compounds resulting from the reaction of dibromonaphthalene-1,4-dione with pyridyl amines have shown selective detection capabilities for Hg^2+ and Ni^2+ ions. This illustrates the potential of cyclopentyl(pyridin-4-yl)methanamine hydrochloride derivatives in developing sensitive and selective sensors for environmental and analytical applications (Aggrwal et al., 2021).

properties

IUPAC Name

cyclopentyl(pyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c12-11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBXDUBCODLPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclopentyl(pyridin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.